2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-10-15(2)12-17(11-14)25-21(27)20-18(8-9-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVYCOURLPQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be described by the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H18N4O2S |
| Molecular Weight | 410.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thienyl and pyrimidinyl moieties are likely responsible for modulating enzymatic activity, potentially influencing pathways related to cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thieno-pyrimidine compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in tumor growth. Specifically, it may inhibit kinases or proteases that are critical for cancer cell survival. Further studies are needed to elucidate the specific targets and pathways involved.
Case Studies
- Study on Anticancer Activity : A recent study screened a library of compounds similar to this one against multicellular spheroids representing solid tumors. The results indicated that certain derivatives significantly reduced spheroid viability compared to controls .
- Mechanistic Insights : Another investigation focused on the mechanism of action of thienopyrimidine derivatives revealed their ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of this compound:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.
- Selectivity : Preliminary data suggest that this compound may selectively target cancerous cells while sparing normal cells, which is a crucial characteristic for potential therapeutic agents.
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